1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide
Overview
Description
1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a thienylmethylene moiety, and a piperidinecarbohydrazide backbone. Its multifaceted nature makes it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide involves several steps. The primary synthetic route includes the reaction of piperidinecarbohydrazide with ethylsulfonyl chloride under controlled conditions to introduce the ethylsulfonyl group. This is followed by the condensation of the resulting intermediate with 2-thienylmethylene to form the final compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thienylmethylene moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thienylmethylene moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide can be compared with other similar compounds, such as:
1-(methylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.
1-(ethylsulfonyl)-N’-(2-furanylmethylene)-3-piperidinecarbohydrazide: The substitution of the thienylmethylene moiety with a furanylmethylene group can lead to differences in chemical and biological properties.
1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide: Replacing the piperidine ring with a pyrrolidine ring can alter the compound’s overall structure and function.
The uniqueness of 1-(ethylsulfonyl)-N’-(2-thienylmethylene)-3-piperidinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-thiophen-2-ylmethylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-21(18,19)16-7-3-5-11(10-16)13(17)15-14-9-12-6-4-8-20-12/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,15,17)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHPDHRJGGNQJR-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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